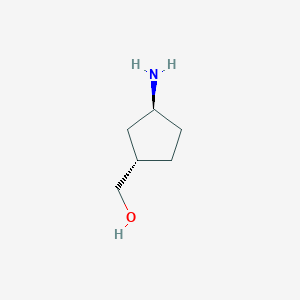
(1S,3S)-(3-Aminocyclopentyl) methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-(3-Aminocyclopentyl) methanol is an organic compound with a cyclopentane ring structure, featuring an amino group and a hydroxyl group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (1S,3S)-(3-Aminocyclopentyl) methanol may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for continuous production with better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-(3-Aminocyclopentyl) methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone, while substitution reactions can introduce various functional groups to the cyclopentane ring.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-(3-Aminocyclopentyl) methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of (1S,3S)-(3-Aminocyclopentyl) methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: Lacks the amino group, making it less versatile in certain chemical reactions.
Cyclopentylamine: Lacks the hydroxyl group, limiting its applications in oxidation reactions.
(1R,3R)-(3-Aminocyclopentyl) methanol: The stereochemistry differs, which can affect its reactivity and interactions with biological targets
Uniqueness
(1S,3S)-(3-Aminocyclopentyl) methanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological contexts. The presence of both amino and hydroxyl groups allows for a wide range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
[(1S,3S)-3-aminocyclopentyl]methanol |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
HVQDOKDLGGYIOY-WDSKDSINSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@H]1CO)N |
Kanonische SMILES |
C1CC(CC1CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B13968506.png)

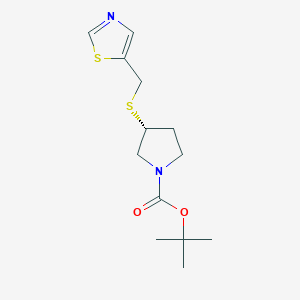

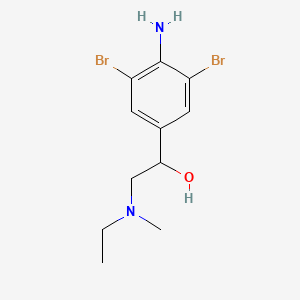
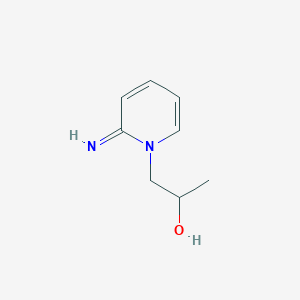
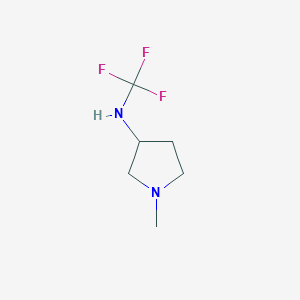

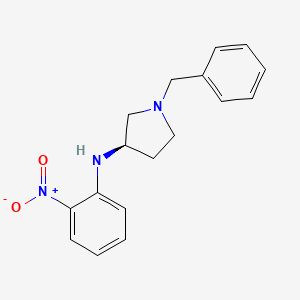
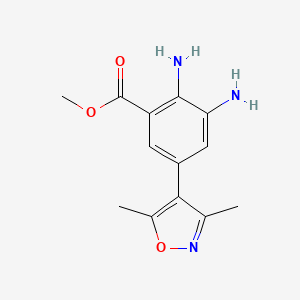
![5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)
![1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole](/img/structure/B13968571.png)

